molecular formula C23H17Cl2F3N2O7 B2648842 Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate CAS No. 303997-13-9

Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate

Cat. No. B2648842
CAS RN: 303997-13-9
M. Wt: 561.29
InChI Key: RFCWYZARRWMOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate is a chemical compound . The exact applications of this compound are not specified in the available resources.


Synthesis Analysis

The specific synthesis process for this compound is not provided in the available resources. Synthesis of similar compounds typically involves various organic chemistry reactions, but the exact methods would depend on the specific reactants and conditions .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the available resources. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions .

Scientific Research Applications

Synthetic Pathways and Derivative Compounds

Research has shown that isoxazole derivatives and related compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel isoxazolo[2,3-a]pyrimidines demonstrates the versatility of isoxazole compounds in creating new ring systems with potential biological activity (M. Elnagdi, E. M. Kandeel, K. Sadek, 1977). Similarly, the creation of 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole highlights the chemical flexibility and the variety of functional groups that can be incorporated into the isoxazole backbone (C. B. Vicentini, Manuela Mazzanti, C. Morelli, M. Manfrini, 2000).

Ligand Formation and Complexation

The ability of isoxazole derivatives to act as ligands forming complexes with metals points towards their applications in coordination chemistry. This is exemplified by the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids, which serve as O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes, showcasing potential in the development of novel coordination compounds (Yulia S. Kudyakova, M. V. Goryaeva, Y. Burgart, V. Saloutin, P. Slepukhin, 2009).

Fluorescence and Solid-State Properties

Research involving the synthesis of 8-substituted isocoumarin derivatives via direct oxidative coupling demonstrates the interest in isoxazole derivatives for their potential solid-state fluorescence properties, which could be relevant for materials science and sensor development (M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and applications involving this compound are not provided in the available resources. Future work could potentially involve further exploration of its properties and potential applications .

properties

IUPAC Name

ethyl 3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-5-[[3-(trifluoromethyl)benzoyl]amino]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2F3N2O7/c1-2-34-22(33)17-19(29-18(31)12-4-3-5-13(10-12)23(26,27)28)37-30-20(17)35-8-9-36-21(32)15-7-6-14(24)11-16(15)25/h3-7,10-11H,2,8-9H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCWYZARRWMOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.